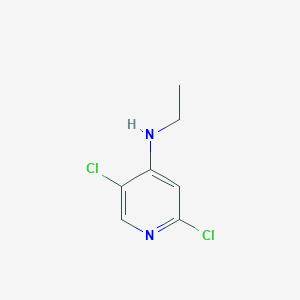

2,5-Dichloro-N-ethylpyridin-4-amine

Description

Properties

Molecular Formula |

C7H8Cl2N2 |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

2,5-dichloro-N-ethylpyridin-4-amine |

InChI |

InChI=1S/C7H8Cl2N2/c1-2-10-6-3-7(9)11-4-5(6)8/h3-4H,2H2,1H3,(H,10,11) |

InChI Key |

UFMCTXDEHVQAHB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=NC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-ethylpyridin-4-amine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the chlorination of 4-aminopyridine to introduce chlorine atoms at the 2 and 5 positions. This is followed by the alkylation of the amino group with ethyl halides under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-ethylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove chlorine atoms or reduce the pyridine ring.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of 2,5-Dichloro-N-ethylpyridin-4-amine as an anticancer agent. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF7). The mechanism of action was linked to the inhibition of specific cellular pathways that promote cancer cell proliferation .

Case Study:

A novel sulfonamide chalcone derived from this compound was synthesized and tested for its anticancer properties. The compound showed significant cytotoxicity with IC50 values indicating potent activity against multiple cancer types .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that nitrogen-containing heterocycles, including pyridine derivatives, can exhibit broad-spectrum antimicrobial activity. This makes this compound a candidate for developing new antimicrobial agents .

Data Table: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Bacterial Inhibition | 15 |

| 2-Chloro-5-methylpyridin-4-amine | Fungal Inhibition | 20 |

| 3-Chloro-N-(isopropylsulfonyl) | Broad Spectrum | 12 |

Inhibitors in Drug Development

The unique structural features of this compound make it suitable as a scaffold for designing inhibitors targeting various enzymes involved in disease processes. Its ability to form hydrogen bonds enhances its interaction with biological targets, making it a valuable lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-ethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3,5-Dichloro-2,6-dimethylpyridin-4-amine

- Structure : Pyridine core with 3,5-dichloro and 2,6-dimethyl substituents.

- Molecular Formula : C₇H₈Cl₂N₂; Molecular Weight : 191.06 .

- Key Differences: Substitution Pattern: Chlorine at 3,5-positions vs. 2,5-positions in the target compound.

Pyrimidine Derivatives

Pyrimidine-based analogs differ in their six-membered ring structure (two nitrogen atoms at 1,3-positions), which enhances hydrogen-bonding capacity and electronic effects.

2,5-Dichloro-N-(4-ethoxyphenyl)pyrimidin-4-amine (Compound b8)

2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

- Structure : Fluorophenyl substituent at the 4-position.

- Category : L4 (likely a regulatory or hazard classification) .

- Key Differences: Fluorine’s electronegativity increases metabolic stability and membrane permeability compared to non-halogenated analogs. The fluorophenyl group may confer distinct pharmacokinetic profiles relative to the ethylamine group in the target compound .

2,5-Dichloro-N-(2-isopropylsulfonyl)phenyl)pyrimidin-4-amine

- Synthesis: Environmentally friendly route using o-aminothiophenol, avoiding toxic isopropyl mercaptan .

- Key Differences: The isopropylsulfonyl group enhances steric bulk and may improve resistance to enzymatic degradation.

Heterocyclic Systems with Complex Substitutions

5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine

- Structure: Pyrimidine core with dichlorophenyl, methyl, and anilinomethyl substituents.

- Crystallography : Hydrogen-bonding networks stabilize the crystal lattice (N–H···N and C–H···Cl interactions) .

- Structural complexity may limit synthetic accessibility relative to the target compound .

Research Implications

- Synthetic Accessibility : Pyrimidine derivatives (e.g., compound b8) demonstrate higher yields (72%) and greener syntheses compared to pyridine analogs .

- Bioactivity : Substituted pyrimidines show promise as histone deacetylase inhibitors, suggesting that the target pyridine compound may require functional group optimization (e.g., introducing sulfonyl or fluorophenyl groups) to achieve similar activity .

- Physicochemical Properties : Ethylamine and chloro substituents in the target compound likely balance lipophilicity and solubility, but comparative crystallographic data are needed to confirm stability .

Biological Activity

2,5-Dichloro-N-ethylpyridin-4-amine is a pyridine derivative characterized by the presence of two chlorine atoms and an ethylamine group. Its molecular formula is C7H8Cl2N2, and it has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H8Cl2N2 |

| Molecular Weight | 191.05 g/mol |

| IUPAC Name | This compound |

| InChI Key | UFMCTXDEHVQAHB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of use; however, its mechanism often involves inhibition of key biological processes such as protein synthesis and nucleic acid production.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it demonstrates bactericidal activity against various Gram-positive bacteria.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for selected bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

These findings suggest that the compound effectively inhibits bacterial growth at relatively low concentrations, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Research indicates that it may act as an inhibitor of specific cancer-related proteins, such as PRMT5, which is implicated in various malignancies.

Case Study: PRMT5 Inhibition

A study identified this compound as a potential inhibitor of PRMT5 with an IC50 value indicative of its potency. The compound was shown to bind covalently to the active site of PRMT5, leading to a significant reduction in enzymatic activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyridine ring or the ethylamine group can significantly impact its efficacy.

Notable Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.